Cas no 952183-28-7 (2-Chloro-4-(piperidin-1-yl)benzohydrazide)

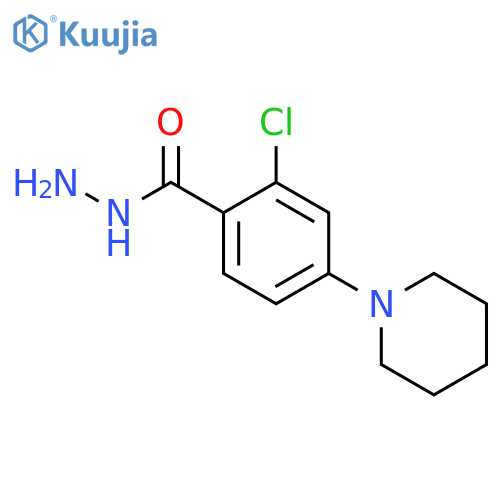

952183-28-7 structure

商品名:2-Chloro-4-(piperidin-1-yl)benzohydrazide

CAS番号:952183-28-7

MF:C12H16ClN3O

メガワット:253.727941513062

MDL:MFCD09607913

CID:3157836

PubChem ID:24213798

2-Chloro-4-(piperidin-1-yl)benzohydrazide 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-4-(piperidin-1-yl)benzohydrazide

- SCHEMBL3138426

- MFCD09607913

- AKOS005072090

- 2-chloro-4-piperidinobenzenecarbohydrazide

- 2-chloro-4-piperidin-1-ylbenzohydrazide

- CS-0330055

- 2-chloro-4-(piperidin-1-yl)benzoic acid hydrazide

- CB-0731

- 952183-28-7

- DB-217136

-

- MDL: MFCD09607913

- インチ: InChI=1S/C12H16ClN3O/c13-11-8-9(16-6-2-1-3-7-16)4-5-10(11)12(17)15-14/h4-5,8H,1-3,6-7,14H2,(H,15,17)

- InChIKey: CSFNRLGTCJUJFX-UHFFFAOYSA-N

- ほほえんだ: O=C(NN)C1=CC=C(N2CCCCC2)C=C1Cl

計算された属性

- せいみつぶんしりょう: 253.0981898Da

- どういたいしつりょう: 253.0981898Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 58.4Ų

じっけんとくせい

- ゆうかいてん: 136-138°

2-Chloro-4-(piperidin-1-yl)benzohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400725-1g |

2-Chloro-4-(piperidin-1-yl)benzohydrazide |

952183-28-7 | 95+% | 1g |

¥1749.00 | 2024-04-24 | |

| abcr | AB256883-500 mg |

2-Chloro-4-piperidinobenzenecarbohydrazide, 95%; . |

952183-28-7 | 95% | 500 mg |

€215.40 | 2023-07-20 | |

| Chemenu | CM309711-1g |

2-Chloro-4-(piperidin-1-yl)benzohydrazide |

952183-28-7 | 95% | 1g |

$211 | 2022-08-31 | |

| Apollo Scientific | OR33570-5g |

2-Chloro-4-(piperidin-1-yl)benzohydrazide |

952183-28-7 | 95% | 5g |

£890.00 | 2023-09-02 | |

| abcr | AB256883-1 g |

2-Chloro-4-piperidinobenzenecarbohydrazide, 95%; . |

952183-28-7 | 95% | 1 g |

€315.00 | 2023-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400725-5g |

2-Chloro-4-(piperidin-1-yl)benzohydrazide |

952183-28-7 | 95+% | 5g |

¥7610.00 | 2024-04-24 | |

| abcr | AB256883-5g |

2-Chloro-4-piperidinobenzenecarbohydrazide, 95%; . |

952183-28-7 | 95% | 5g |

€1268.40 | 2025-02-19 | |

| Ambeed | A414576-5g |

2-Chloro-4-(piperidin-1-yl)benzohydrazide |

952183-28-7 | 95+% | 5g |

$570.0 | 2024-04-16 | |

| A2B Chem LLC | AI78446-500mg |

2-Chloro-4-(piperidin-1-yl)benzohydrazide |

952183-28-7 | >95% | 500mg |

$302.00 | 2024-07-18 | |

| Ambeed | A414576-1g |

2-Chloro-4-(piperidin-1-yl)benzohydrazide |

952183-28-7 | 95+% | 1g |

$190.0 | 2024-04-16 |

2-Chloro-4-(piperidin-1-yl)benzohydrazide 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

952183-28-7 (2-Chloro-4-(piperidin-1-yl)benzohydrazide) 関連製品

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:952183-28-7)2-Chloro-4-(piperidin-1-yl)benzohydrazide

清らかである:99%/99%

はかる:1g/5g

価格 ($):171.0/513.0